2-Propylhept-2-enal

Vue d'ensemble

Description

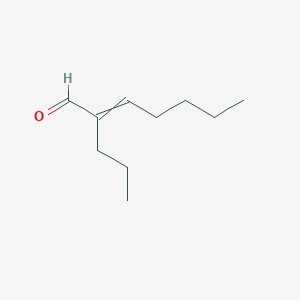

2-Propylhept-2-enal is an organic compound with the molecular formula C10H18O. It is an alkene and an aldehyde, characterized by the presence of a double bond and an aldehyde group. This compound is a metabolic by-product of unsaturated fatty acids metabolism to oxylipins . It is also known by its IUPAC name, this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Propylhept-2-enal can be synthesized through the self-condensation of n-valeraldehyde. This reaction is typically catalyzed by a solid base catalyst such as Na2O/Al2O3. The reaction is carried out at a temperature of 120°C under a nitrogen atmosphere and a pressure of 0.1 MPa. The reaction time is approximately 10 hours, resulting in a high conversion rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but with optimizations for large-scale production. The use of solid base catalysts is preferred due to their reusability and lower environmental impact compared to liquid alkali catalysts . Additionally, microwave-assisted hydrothermal methods have been explored to enhance the catalytic performance and selectivity of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propylhept-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols, such as 2-propylheptanol.

Hydrogenation: The double bond can be hydrogenated to form saturated aldehydes or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Hydrogenation: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are employed under hydrogen gas (H2) atmosphere.

Major Products

Oxidation: 2-Propylheptanoic acid.

Reduction: 2-Propylheptanol.

Hydrogenation: 2-Propylheptanal and 2-Propylheptanol.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

2-Propylhept-2-enal serves as a valuable intermediate in the synthesis of various organic compounds, including:

- Plasticizers: Such as bis(2-propylheptyl) phthalate (DPHP), which is used in PVC products.

- Fragrances: Employed in the formulation of perfumes due to its unique odor profile .

2. Biochemical Studies:

Research indicates that this compound is involved in the metabolism of unsaturated fatty acids, leading to the formation of bioactive compounds known as oxylipins. These compounds play significant roles in plant defense mechanisms and may have therapeutic potentials .

3. Interaction Studies:

Studies have focused on the compound's reactivity in aldol condensation reactions, optimizing conditions for higher yields and selectivity towards desired products. This aspect is crucial for developing more efficient synthetic pathways in organic chemistry .

Case Studies

Industrial Applications

1. Plasticizers:

The compound is integral in producing plasticizers that enhance the flexibility and durability of plastic materials. Its derivatives are widely used in consumer products ranging from toys to construction materials.

2. Fragrance Industry:

Due to its pleasant aroma, this compound is utilized in creating fragrances for cosmetics and household products, making it a staple ingredient in perfumery.

Mécanisme D'action

The mechanism of action of 2-Propylhept-2-enal involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism, influencing the formation of oxylipins.

Pathways: It participates in the aldol condensation reaction, followed by hydrogenation to form 2-propylheptanol.

Comparaison Avec Des Composés Similaires

2-Propylhept-2-enal can be compared with other similar compounds, such as:

2-Propylheptanol: An oxo alcohol produced from the hydrogenation of this compound.

2-Ethylhexanol: A similar compound used in the production of plasticizers like dioctyl phthalate (DOP).

2-Propylheptanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to its dual functional groups (alkene and aldehyde), which allow it to undergo a variety of chemical reactions. Its role as an intermediate in the synthesis of plasticizers and its involvement in fatty acid metabolism further highlight its significance .

Activité Biologique

2-Propylhept-2-enal, an organic compound with the molecular formula C10H18O, is classified as both an alkene and an aldehyde. Its structure features a double bond between the second and third carbon atoms and a terminal aldehyde group. This compound is a metabolic by-product of unsaturated fatty acids and plays a significant role in various biological processes, particularly in the metabolism of fatty acids and the formation of oxylipins. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The unique structure of this compound contributes to its reactivity and biological functions. The compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The aldehyde group can be oxidized to form carboxylic acids. |

| Reduction | It can be reduced to form alcohols, such as 2-propylheptanol. |

| Hydrogenation | The double bond can be hydrogenated to yield saturated aldehydes or alcohols. |

Research indicates that this compound is involved in the metabolism of unsaturated fatty acids, influencing the formation of bioactive lipids known as oxylipins. These compounds are critical in various physiological processes, including inflammation and cell signaling. The mechanism of action primarily involves interactions with enzymes that regulate fatty acid metabolism.

Molecular Targets:

- Enzymes involved in fatty acid metabolism.

- Pathways related to the synthesis of oxylipins.

Therapeutic Potential

The ongoing research into this compound highlights its potential therapeutic applications:

- Anti-inflammatory Effects: Given its role in oxylipin formation, it may play a part in modulating inflammatory responses.

- Plant Defense Mechanisms: The compound has been identified in certain plant species, suggesting a role in plant defense against pathogens or herbivores.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Fatty Acid Metabolism:

- Researchers explored how this compound influences the production of specific oxylipins in human cell cultures. Results indicated that it modulates the activity of cyclooxygenase enzymes, which are crucial for converting arachidonic acid into prostaglandins, thereby affecting inflammatory pathways.

-

Plant Biology Research:

- A study focusing on Plectranthus glabratus identified this compound as a significant component contributing to the plant's defense mechanisms. The presence of this compound was linked to increased resistance against fungal infections.

-

Pharmacological Investigations:

- Preliminary pharmacological studies suggest that derivatives of this compound exhibit antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential for development into therapeutic agents.

Propriétés

Numéro CAS |

34880-43-8 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(Z)-2-propylhept-2-enal |

InChI |

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8- |

Clé InChI |

GADNZGQWPNTMCH-NTMALXAHSA-N |

SMILES |

CCCCC=C(CCC)C=O |

SMILES isomérique |

CCCC/C=C(/CCC)\C=O |

SMILES canonique |

CCCCC=C(CCC)C=O |

Key on ui other cas no. |

34880-43-8 |

Synonymes |

2-Propyl-2-hepten-1-al |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary method of synthesizing 2-propyl-2-heptenal discussed in these papers?

A1: The main method of synthesizing 2-propyl-2-heptenal explored in these research papers is the self-condensation of n-pentanal (also known as n-valeraldehyde). [, , , , , ] This reaction involves the catalytic coupling of two molecules of n-pentanal, leading to the formation of 2-propyl-2-heptenal as the primary product, along with water as a byproduct.

Q2: What types of catalysts are employed in the synthesis of 2-propyl-2-heptenal from n-pentanal?

A2: Several catalysts are mentioned in the research for this reaction, including:

- Titanium Dioxide (TiO2): TiO2 with different morphologies and structures exhibits activity in catalyzing the reaction. The catalytic performance is linked to the acid-base properties of the TiO2 surface. [, ]

- Zirconium Dioxide (ZrO2): ZrO2 prepared via a microwave-assisted hydrothermal method shows promise as a green and efficient catalyst. []

- VIII Group Metals: Metals like platinum (Pt), palladium (Pd), iridium (Ir), ruthenium (Ru), and rhodium (Rh), particularly when supported on materials like carbon, alumina (Al2O3), titania (TiO2), ceria (CeO2), and zirconia (ZrO2), demonstrate catalytic activity in the presence of a base like NaOH. [, ]

- Acid-Base Bifunctional Ionic Liquids: These liquids, like [PEmim]Cl-0.5Zn(CH3COO)2, offer a recyclable and environmentally friendlier alternative to traditional catalysts. []

Q3: How does the choice of catalyst and reaction conditions affect the selectivity towards 2-propyl-2-heptenal?

A3: Research indicates that catalyst selection and reaction conditions significantly impact selectivity. For instance, in the case of TiO2, the selectivity of 2-propyl-2-heptenal is related to the base amount on the catalyst surface. [] Similarly, reaction temperature influences selectivity in reactions utilizing VIII group metals; higher temperatures generally favor the formation of 2-propyl-2-heptenal. [, ]

Q4: Can you elaborate on the mechanism of n-pentanal self-condensation to 2-propyl-2-heptenal over TiO2 as described in the research?

A4: In situ Fourier transform infrared spectroscopy (FT-IR) analysis suggests that n-pentanal interacts with the TiO2 surface in two ways: through the Ti4+ sites and the Ti-OH groups. [] The proposed mechanism involves a series of steps including aldol condensation, dehydration, and isomerization, with the dehydration step being rapid based on the absence of detectable 2-propyl-3-hydroxyheptanal intermediate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.